

Quantum Chemical Insights into Pigment Violet 23: A Technical Guide

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Compound of Interest

Compound Name: C.I. Pigment Violet 23

Cat. No.: B1314786

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of **C.I. Pigment Violet 23** (Carbazole Violet). While specific quantum chemical data for Pigment Violet 23 is not extensively available in publicly accessible literature, this document outlines a robust computational methodology and presents representative data that can be expected from such analyses. This information is crucial for understanding the pigment's color, stability, and potential interactions at a molecular level, which can inform its application in various fields, including materials science and potentially as a reference compound in biological studies.

Introduction to Pigment Violet 23

Pigment Violet 23, a member of the dioxazine family of heterocyclic compounds derived from carbazole, is a commercially significant organic pigment valued for its intense violet hue, high tinting strength, and excellent lightfastness and weatherfastness.^[1] Its chemical structure is 9,19-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[2,3-c:2',3'-n]triphenodioxazine, with the CAS Number 6358-30-1.^[2] The molecule possesses a centrosymmetric angular structure.^[3] Understanding the relationship between its molecular structure and its observed properties is paramount for optimizing its performance and exploring new applications. Quantum chemical calculations offer a powerful theoretical framework for this purpose.

Computational Methodology: A Standard Protocol

The following section details a standard and widely accepted protocol for performing quantum chemical calculations on organic pigments like Pigment Violet 23. This methodology is designed to yield accurate predictions of the molecule's geometry, electronic structure, and spectroscopic properties.

Geometry Optimization

The initial step involves the optimization of the ground-state molecular geometry of Pigment Violet 23. This is crucial as the geometric parameters, such as bond lengths and angles, significantly influence the electronic properties.

- **Software:** A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is employed.
- **Method:** Density Functional Theory (DFT) is the most common and effective method for such calculations, offering a good balance between accuracy and computational cost.
- **Functional:** The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for organic molecules. Other functionals like CAM-B3LYP or PBE0 can also be used for comparison.
- **Basis Set:** A Pople-style basis set, such as 6-31G(d,p) or a larger set like 6-311+G(2d,p) for higher accuracy, is typically selected.
- **Solvation Model:** To simulate the effect of a solvent environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be incorporated.

Electronic Properties and Molecular Orbital Analysis

Once the geometry is optimized, the electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO provides the HOMO-LUMO gap, a key indicator of the molecule's electronic excitation energy.

Simulation of UV-Vis Spectra

To understand the origin of the pigment's color, its electronic absorption spectrum (UV-Vis spectrum) is simulated using Time-Dependent Density Functional Theory (TD-DFT).

- **Method:** TD-DFT calculations are performed on the optimized ground-state geometry.
- **Functional and Basis Set:** The same functional and basis set used for the geometry optimization are typically employed for consistency.
- **Number of Excited States:** A sufficient number of excited states (e.g., 10-20) are calculated to cover the visible region of the electromagnetic spectrum.
- **Output Analysis:** The calculated excitation energies (corresponding to absorption wavelengths) and their oscillator strengths (corresponding to absorption intensities) are used to generate a theoretical UV-Vis spectrum.

Representative Computational Results

The following tables summarize representative quantitative data that could be expected from the quantum chemical calculations on Pigment Violet 23 as outlined in the protocol above.

Note: This data is illustrative and not derived from a specific published study on Pigment Violet 23.

Optimized Geometrical Parameters (Representative Data)

Parameter	Bond/Angle	Value (Å/°)
Bond Length	C-C (carbazole)	~1.40
C-N (carbazole)	~1.38	
C-Cl	~1.74	
C=N (dioxazine)	~1.30	
C-O (dioxazine)	~1.37	
Bond Angle	C-N-C (carbazole)	~109.5
C-C-Cl	~120.0	

Electronic Properties (Representative Data)

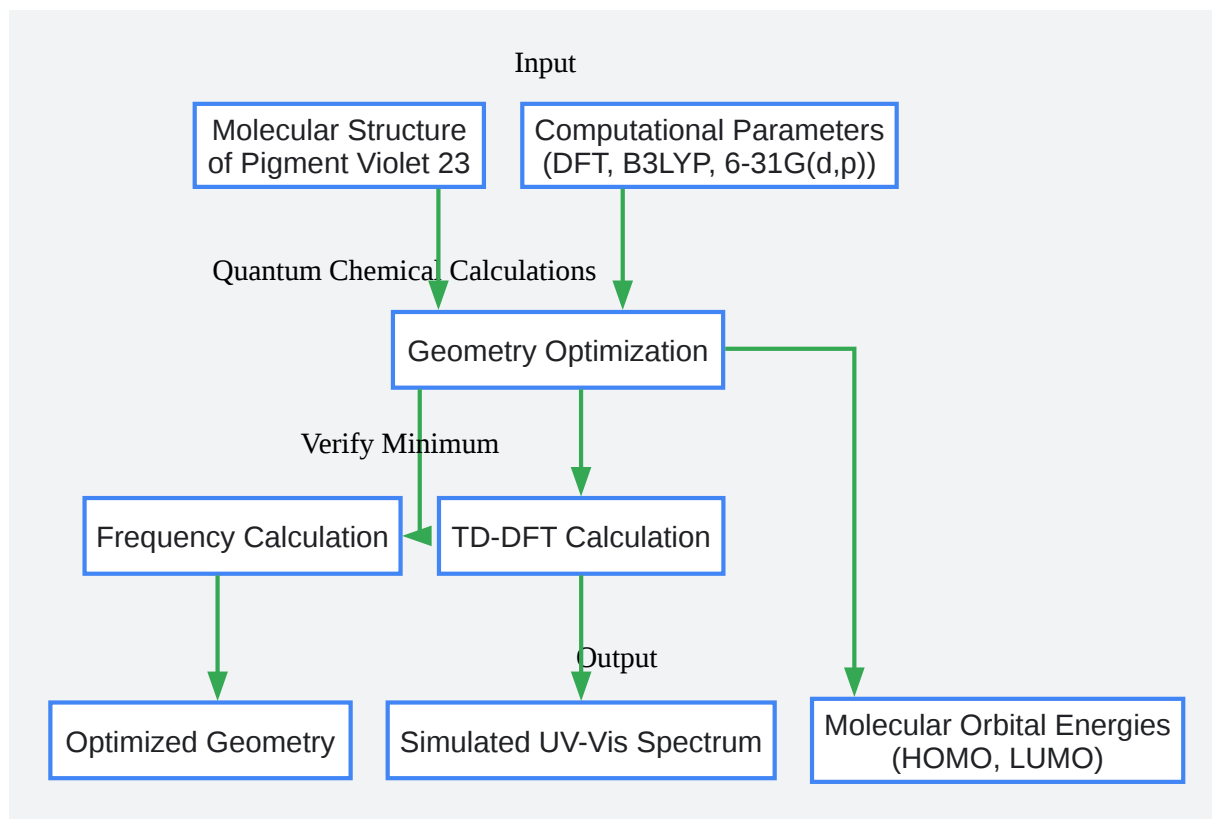
Property	Value (eV)
HOMO Energy	-5.80
LUMO Energy	-3.50
HOMO-LUMO Gap	2.30

Simulated UV-Vis Spectral Data (Representative Data)

Transition	Wavelength (nm)	Oscillator Strength (f)	Major Contribution
S ₀ → S ₁	585	0.85	HOMO → LUMO
S ₀ → S ₂	550	0.15	HOMO-1 → LUMO
S ₀ → S ₃	340	0.40	HOMO → LUMO+1

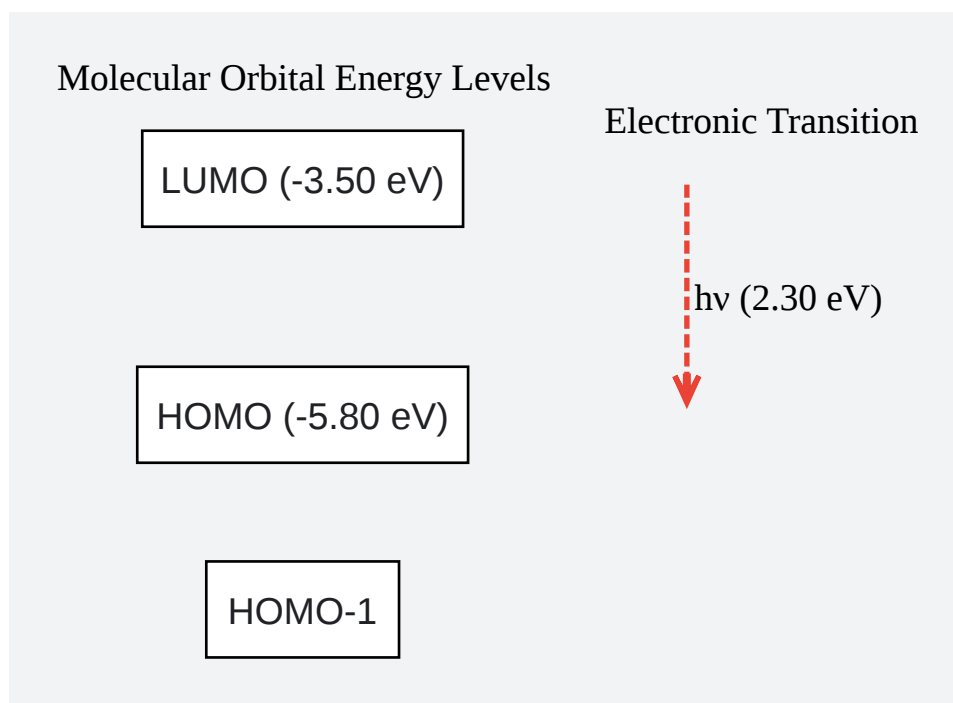
Visualizations

The following diagrams illustrate the computational workflow and provide a visual representation of the molecular structure and electronic properties of Pigment Violet 23.



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Figure 1: Computational workflow for Pigment Violet 23.



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Figure 2: Molecular orbital energy level diagram.

Conclusion

Quantum chemical calculations provide an invaluable theoretical lens through which the fundamental properties of Pigment Violet 23 can be understood and predicted. By employing Density Functional Theory and Time-Dependent Density Functional Theory, researchers can gain deep insights into the pigment's optimized geometry, electronic structure, and the origins of its characteristic color. The methodologies and representative data presented in this guide serve as a robust framework for future computational studies on this and related high-performance pigments, paving the way for the rational design of novel materials with tailored properties for advanced applications.

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